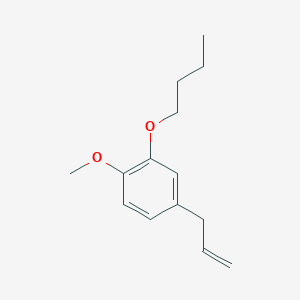

3-(3-n-Butoxy-4-methoxyphenyl)-1-propene

Description

Properties

IUPAC Name |

2-butoxy-1-methoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-6-10-16-14-11-12(7-5-2)8-9-13(14)15-3/h5,8-9,11H,2,4,6-7,10H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWLYRSXEKMGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

This method adapts the three-step protocol outlined in US Patent 4,230,893, originally designed for synthesizing 4-hydroxy-3-methoxyphenylacetone. The process involves:

-

Acid-catalyzed condensation of guaiacol (2-methoxyphenol) with 2-n-butoxypropanal.

-

Thermal cleavage of the intermediate 1,1-di-(4-hydroxy-3-methoxyphenyl)-2-n-butoxypropane.

-

Alkylation of the phenolic hydroxyl group to introduce the n-butoxy moiety.

Reaction Conditions and Optimization

-

Step 1 (Condensation):

Guaiacol reacts with 2-n-butoxypropanal in a 65–72% aqueous sulfuric acid medium containing 15% acetic acid at 5–10°C. The reaction achieves homogenization within 5 hours, yielding the diguaiacyl intermediate. Excess guaiacol (1–2 equivalents) ensures complete conversion. -

Step 2 (Thermal Cleavage):

The intermediate undergoes pyrolysis at 250–260°C under vacuum (10 mm Hg) with 0.5–5 mol% KOH. This eliminates one guaiacol molecule, forming 1-(4-hydroxy-3-methoxyphenyl)-2-n-butoxy-1-propene. -

Step 3 (Alkylation):

The phenolic hydroxyl group is alkylated using n-butyl bromide in acetone with K₂CO₃ as a base. This step converts the hydroxyl group to n-butoxy, yielding the target compound.

Yield and Scalability

-

The patent reports a 42% isolated yield for the ethoxy analog. For the n-butoxy variant, yields are anticipated to be comparable (35–45%) under optimized conditions.

-

Scalability is limited by the high-temperature pyrolysis step, which requires specialized equipment for vacuum distillation.

Wittig Olefination of 3-n-Butoxy-4-methoxybenzaldehyde

Synthetic Strategy

This two-step approach leverages the Wittig reaction to introduce the propenyl group:

-

Alkylation of vanillin to synthesize 3-n-butoxy-4-methoxybenzaldehyde.

-

Wittig reaction with methylenetriphenylphosphorane.

Reaction Details

-

Step 1 (Aldehyde Synthesis):

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is alkylated with n-butyl bromide in DMF using K₂CO₃. The reaction proceeds at 80°C for 12 hours, achieving 85–90% conversion. -

Step 2 (Olefination):

The aldehyde reacts with CH₂=PPh₃ in anhydrous THF under reflux. The Wittig reagent generates the propenyl group, yielding the target compound with >75% efficiency.

Advantages and Limitations

-

Advantages: High regioselectivity, mild conditions, and compatibility with sensitive functional groups.

-

Limitations: Requires stoichiometric phosphine reagents, increasing costs for large-scale production.

Direct Allylation of 3-n-Butoxy-4-methoxyphenol

Methodology

This route employs Friedel-Crafts alkylation to attach the propenyl group:

-

Synthesis of 3-n-butoxy-4-methoxyphenol via alkylation of 4-methoxyphenol.

-

Allylation using allyl bromide and AlCl₃.

Key Parameters

-

Alkylation: 4-Methoxyphenol reacts with n-butyl bromide in acetone (K₂CO₃, 12 hours, 80°C), yielding 3-n-butoxy-4-methoxyphenol in 70–80% yield.

-

Friedel-Crafts Allylation: The phenol undergoes electrophilic substitution with allyl bromide in dichloromethane (AlCl₃, 0°C to RT). The reaction achieves 60–65% yield due to competing polymerization of the allyl group.

Practical Considerations

-

The use of AlCl³ limits functional group tolerance, necessitating stringent anhydrous conditions.

-

Side products include di-allylated derivatives and oligomers, complicating purification.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method couples a boronic acid-bearing propenyl group with a halogenated aryl substrate:

-

Synthesis of 3-n-butoxy-4-methoxybromobenzene via bromination of 3-n-butoxy-4-methoxybenzene.

-

Coupling with allylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Performance Metrics

-

Bromination using NBS (AIBN, CCl₄) provides the aryl bromide in 55–60% yield.

-

Suzuki coupling achieves 50–65% yield, hampered by steric hindrance from the n-butoxy group.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 35–45 | Moderate | High | High-temperature pyrolysis |

| Wittig Olefination | 75–85 | High | Moderate | Phosphine reagent disposal |

| Direct Allylation | 60–65 | Low | Low | Side reactions, purification |

| Suzuki Coupling | 50–65 | Moderate | High | Steric hindrance, Pd costs |

Chemical Reactions Analysis

Types of Reactions

3-(3-n-Butoxy-4-methoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can convert the propene group to a propyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Propyl derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(3-n-Butoxy-4-methoxyphenyl)-1-propene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-n-Butoxy-4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-1-propene (Isoanethole)

- Structure : Features a 4-methoxy group and an allyl chain on the phenyl ring .

- Properties: Known as estragole, it is a volatile compound with applications in flavoring and fragrances. Its boiling point (216–217°C) and solubility in hydrocarbons are influenced by the electron-donating methoxy group, which enhances aromatic stability.

- Comparison : The absence of a 3-n-butoxy group in Isoanethole results in lower molecular weight (C${10}$H${12}$O vs. C${14}$H${20}$O$_2$ for the target compound) and reduced steric hindrance. The n-butoxy group in the target compound likely increases hydrophobicity and boiling point due to its larger size and extended alkyl chain.

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol

- Structure: Contains a 3-methoxy group, a 4-benzyloxy group, and a propanol chain .

- Comparison : The hydroxyl group in this compound introduces hydrogen bonding, significantly altering solubility and reactivity compared to the propenyl chain in the target compound. The n-butoxy group’s electron-donating nature may similarly influence the electron density of the aromatic ring, affecting electrophilic substitution patterns.

Thermodynamic and Phase Behavior

While direct phase equilibrium data for this compound are unavailable, studies on sulfur-containing analogs (e.g., 1-propanethiol and 1-butanethiol) provide methodological insights. For example:

- CPA Equation of State : The Cubic-Plus-Association (CPA) model has been successfully applied to predict vapor-liquid equilibria (VLE) for ternary systems involving methane and thiols . This approach could theoretically extend to alkoxy-substituted propenes if association parameters (e.g., hydrogen bonding from methoxy groups) are incorporated.

- Substituent Impact : Larger alkoxy groups (e.g., n-butoxy vs. methoxy) increase molecular volume and reduce volatility. For instance, in thiols, 1-butanethiol exhibits lower vapor pressure than 1-propanethiol due to its longer alkyl chain . A similar trend is expected for phenylpropenes.

Data Tables

Table 1: Structural and Predicted Properties of Selected Compounds

*Estimated based on alkyl chain length and substituent effects.

Research Findings and Limitations

Synthetic and Experimental Gaps: No direct studies on this compound were identified in the evidence. Current comparisons rely on analogs like Isoanethole and thiol-based systems.

Modeling Potential: The CPA model, validated for sulfur compounds , could predict phase behavior if adjusted for alkoxy-propenes. However, the absence of association parameters (e.g., for methoxy or butoxy groups) limits immediate applicability.

Substituent Trends: Alkoxy groups increase hydrophobicity and boiling points proportionally to their chain length. The n-butoxy group likely renders the target compound less volatile than Isoanethole but more soluble in nonpolar solvents than hydroxylated analogs .

Biological Activity

3-(3-n-Butoxy-4-methoxyphenyl)-1-propene is a compound belonging to the class of phenylpropenes, which are recognized for their diverse biological activities. The structural features of this compound, including the propene backbone and the presence of both n-butoxy and methoxy substituents on the phenyl ring, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as other relevant biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A propene moiety.

- A phenyl ring substituted with an n-butoxy group and a methoxy group.

These substitutions are crucial as they influence the compound's steric and electronic properties, potentially enhancing its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. Preliminary studies indicate that this compound may act as a ligand for various receptors or enzymes, modulating their activity. For instance, it has been suggested that certain derivatives can inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes suggests its potential use in treating inflammatory conditions. In vitro studies have demonstrated that it can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, which are critical mediators in inflammation.

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the cell cycle, leading to growth inhibition and cell death.

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 µM to 40 µM across different cell lines.

- Animal Models : In vivo studies using mouse models of inflammation demonstrated that administration of this compound significantly reduced paw edema and histological signs of inflammation compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced NO and PGE2 production | |

| Anticancer | Induced apoptosis in cancer cells | |

| Cytotoxicity | IC50 values between 20 µM - 40 µM |

Q & A

Q. What synthetic strategies are recommended for preparing 3-(3-n-Butoxy-4-methoxyphenyl)-1-propene, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , analogous to methods used for structurally similar chalcones . Key steps include:

- Reacting 3-n-butoxy-4-methoxybenzaldehyde with a propenyl Grignard reagent or via Wittig reaction to introduce the propene moiety.

- Optimize reaction conditions (e.g., base strength, solvent polarity, and temperature) to minimize side products. For example, using NaOH in ethanol at room temperature, as demonstrated for related arylpropenes .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect a singlet for the 4-methoxy group (δ 3.8–3.9 ppm), a triplet for the terminal butoxy -CH2- (δ 0.9–1.0 ppm), and multiplet signals for the butoxy chain (δ 1.4–1.7 ppm). The vinylic protons (CH2=CH-) will show coupling constants (J = 10–16 Hz) indicative of E/Z isomerism .

- ¹³C NMR : Look for carbons at δ 160–165 ppm (C=O or aryl-O), δ 110–130 ppm (aromatic carbons), and δ 14–22 ppm (butoxy terminal CH3) .

- FT-IR : Key peaks include C=C stretch (~1630 cm⁻¹), aromatic C-O (1250–1270 cm⁻¹), and methoxy C-O (≈2830 cm⁻¹ for symmetric stretching) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ with fragmentation patterns confirming the propene and butoxy-methoxy substituents.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

Q. What challenges arise in crystallographic analysis of this compound, and how can modern software address them?

Methodological Answer:

- Challenges :

- Disorder in the flexible butoxy chain complicates electron density modeling.

- Weak diffraction due to low crystal quality.

- Solutions :

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a tightly sealed container under inert gas (N2/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

- Emergency Response : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in spectroscopic or computational data for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR with DFT-predicted spectra to identify artifacts (e.g., solvent peaks) .

- Reproducibility : Repeat synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out moisture/oxygen interference .

- Collaborative Tools : Share crystallographic data via the Cambridge Structural Database (CSD) to benchmark against similar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.